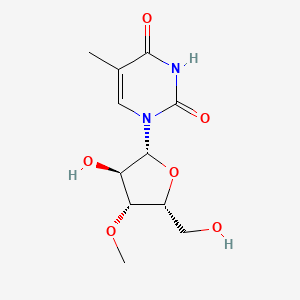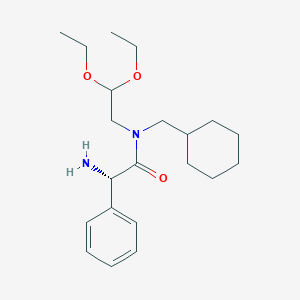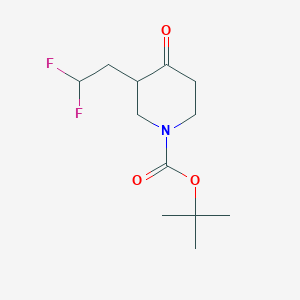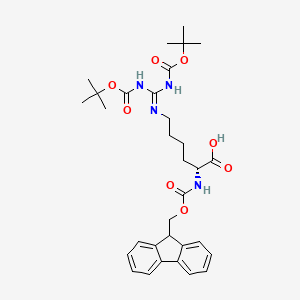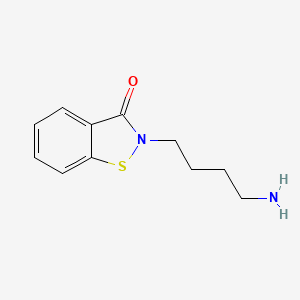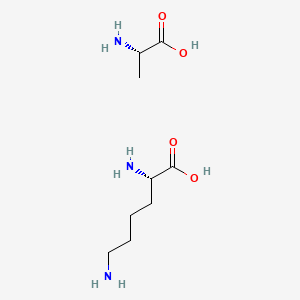
4-Bromo-2-chloro-6-formylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-formylbenzonitrile: is an organic compound with the molecular formula C8H3BrClNO . It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and formyl groups attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-formylbenzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of benzonitrile derivatives, followed by formylation. The reaction conditions often include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Chlorination: Employing chlorine gas or thionyl chloride (SOCl2) under controlled conditions.
Formylation: Utilizing formylating agents like formic acid or formamide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-formylbenzonitrile undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the formyl group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions where bromine or chlorine atoms are replaced by other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-6-carboxybenzonitrile.
Reduction: 4-Bromo-2-chloro-6-hydroxybenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-formylbenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and ligands for transition metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-formylbenzonitrile involves its interaction with molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Bromo-2-fluorobenzonitrile:
4-Bromo-2,6-dichloroanisole: Contains an additional chlorine atom and a methoxy group, leading to different chemical properties.
Uniqueness
4-Bromo-2-chloro-6-formylbenzonitrile is unique due to the presence of the formyl group, which enhances its reactivity and versatility in organic synthesis. This compound’s combination of bromine, chlorine, and formyl groups makes it a valuable intermediate for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H3BrClNO |
|---|---|
Peso molecular |
244.47 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-formylbenzonitrile |
InChI |
InChI=1S/C8H3BrClNO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H |
Clave InChI |
WHWQUJBAEZDWKS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C=O)C#N)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


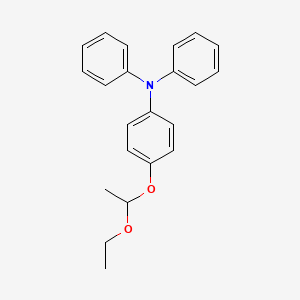
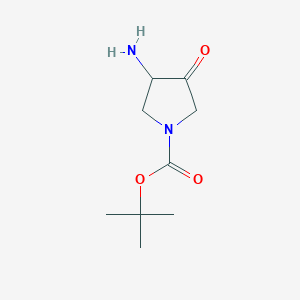

![2-(Diphenylamino)-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B13140730.png)
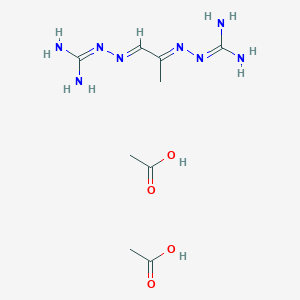
![5-Butyl-8,8,9-trimethylbenzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13140754.png)
